Lithium isopropoxide

Descripción general

Descripción

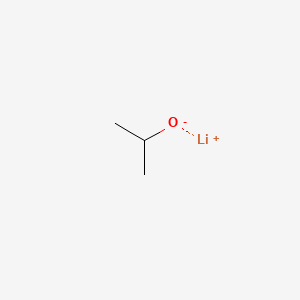

Lithium isopropoxide, also known as lithium 2-propanolate, is an organolithium compound with the chemical formula (CH₃)₂CHOLi. It is a white, hygroscopic solid that is highly reactive and used in various chemical synthesis processes. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium isopropoxide can be synthesized through the reaction of lithium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The reaction can be represented as follows:

2Li+2(CH3)2CHOH→2(CH3)2CHOLi+H2

The reaction is exothermic and produces hydrogen gas as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lithium hydroxide with isopropanol. This method is preferred due to the availability and lower reactivity of lithium hydroxide compared to lithium metal. The reaction is as follows:

LiOH+(CH3)2CHOH→(CH3)2CHOLi+H2O

This method also requires careful control of reaction conditions to ensure high purity and yield.

Types of Reactions:

Reduction: this compound is an efficient hydride donor and is used in the reduction of various ketones to alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace leaving groups in organic molecules.

Deprotonation: Due to its strong basicity, this compound is used to deprotonate weak acids, forming lithium salts and the corresponding alcohols.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include ketones, esters, and alkyl halides.

Conditions: Reactions involving this compound are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity.

Major Products:

Reduction of Ketones: Produces secondary alcohols.

Substitution Reactions: Produces substituted organic compounds with this compound as the leaving group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Lithium isopropoxide as a Reagent:

this compound serves as a strong base in organic synthesis, facilitating deprotonation reactions essential for the formation of various organic compounds. It is particularly effective in synthesizing complex organic molecules through reactions such as:

- Nucleophilic Substitution: It acts as a nucleophile in the synthesis of ethers and esters.

- Formation of Carbon-Carbon Bonds: It is employed in reactions like the formation of Grignard reagents and other organolithium compounds.

Case Study: Synthesis of Bioactive Compounds

A notable application includes its role in synthesizing bioactive scaffolds, which are crucial in drug development. For instance, this compound has been used in the synthesis of spirooxindole derivatives, which exhibit significant biological activity .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

In pharmaceutical chemistry, this compound is utilized as an intermediate for synthesizing various drugs and therapeutic agents. Its ability to facilitate specific reactions makes it valuable in producing compounds with desired pharmacological properties.

Example: Anticancer Agents

Research indicates that this compound can be involved in synthesizing anticancer agents by enabling the formation of complex heterocycles that have shown efficacy against cancer cells .

Materials Science

Electrolyte in Battery Technology:

this compound has gained attention in materials science, particularly as an electrolyte component in lithium-ion batteries. Its incorporation into solid electrolytes enhances ionic conductivity, which is critical for battery performance.

| Property | Value |

|---|---|

| Conductivity | |

| Application | Battery separators |

Case Study: Solid Lithium Electrolyte

A study demonstrated that adding this compound to metal-organic frameworks resulted in solid electrolytes with improved conductivity, making them suitable for advanced battery applications .

Agrochemicals and Dyestuffs

Role in Agrochemical Synthesis:

this compound also finds applications in the agrochemical industry, where it serves as a reagent for synthesizing pesticides and herbicides. Its reactivity allows for the formation of key intermediates necessary for developing effective agrochemical products.

Use in Dye Production:

In dyestuff manufacturing, this compound aids in synthesizing various dyes through its role as a catalyst in chemical reactions that form chromophore structures.

Mecanismo De Acción

The mechanism of action of lithium isopropoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming lithium salts and alcohols. In reduction reactions, it donates hydride ions to reduce ketones to alcohols. The molecular targets and pathways involved include the formation of lithium alkoxides and the subsequent nucleophilic attack on electrophilic centers in organic molecules .

Comparación Con Compuestos Similares

- Lithium methoxide

- Lithium ethoxide

- Lithium tert-butoxide

- Potassium tert-butoxide

- Sodium isopropoxide

Comparison:

- Basicity: Lithium isopropoxide is a strong base, similar to lithium tert-butoxide, but less sterically hindered, making it more reactive in certain nucleophilic substitution reactions.

- Reactivity: Compared to lithium methoxide and lithium ethoxide, this compound is more reactive due to the larger size and electron-donating effects of the isopropyl group.

- Applications: While all these compounds are used as bases and nucleophiles, this compound is particularly valued for its balance of reactivity and selectivity in organic synthesis .

This compound is a versatile and valuable compound in both academic and industrial chemistry, with unique properties that make it suitable for a wide range of applications. Its strong basicity and nucleophilicity, combined with its ability to participate in various chemical reactions, make it an essential reagent in the toolkit of chemists.

Actividad Biológica

Lithium isopropoxide, with the chemical formula Li, is an organometallic compound that has garnered attention for its various biological activities. This article delves into its biological effects, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.

Overview of this compound

This compound is primarily used in organic synthesis and as a reagent in pharmaceutical applications. Its role as a lithium source makes it valuable in the synthesis of various biologically active compounds. The compound appears as a white to pale yellow powder and has a molecular weight of 66.03 g/mol .

Biological Activity

This compound exhibits several biological activities, including:

- Antibacterial Properties : Studies have shown that lithium compounds can inhibit bacterial growth, potentially through disruption of bacterial cell membranes or interference with metabolic processes.

- Cytostatic Effects : this compound has been noted for its cytostatic properties, particularly in cancer research where it may inhibit cell proliferation.

- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties, which may be attributed to their ability to modulate signaling pathways involved in neuronal survival .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Cytostatic | Inhibition of cell proliferation | |

| Neuroprotective | Modulation of neuronal survival pathways |

The mechanisms through which this compound exerts its biological effects are diverse and include:

- Ion Channel Modulation : Lithium ions influence various ion channels, which can alter cellular excitability and neurotransmitter release.

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, a key enzyme involved in multiple signaling pathways that regulate cell survival and neuroprotection.

- Regulation of Inositol Levels : Lithium affects inositol metabolism, which plays a crucial role in phosphoinositide signaling pathways.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound could enhance neuronal survival in models of neurodegenerative diseases. The compound was shown to reduce apoptosis in neuronal cells by inhibiting GSK-3 activity, thereby promoting cell survival pathways .

Case Study 2: Antibacterial Activity

In another investigation, this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's mechanism was linked to the disruption of bacterial membrane integrity, leading to cell lysis .

Research Findings

Recent research has highlighted the importance of lithium isotopes in biological systems. A study indicated that lithium isotopes are fractionated by membrane transport proteins, suggesting a potential biological significance of lithium isotopes in physiological processes . This finding opens avenues for further exploration into how different lithium compounds, including this compound, might interact with biological systems differently based on their isotopic composition.

Análisis De Reacciones Químicas

Hydrolysis and Protonation Reactions

Lithium isopropoxide reacts exothermically with water, undergoing hydrolysis to produce isopropanol and lithium hydroxide:

This reaction is highly sensitive to moisture, necessitating handling under inert atmospheres .

Key Hazards:

-

Rapid hydrolysis generates caustic lithium hydroxide and flammable isopropanol vapors .

-

Reactivity with atmospheric moisture limits its stability in non-anhydrous conditions .

Single Electron Transfer (SET) Reactions

This compound participates in radical-mediated pathways when reacting with alkyl halides. Evidence includes:

-

Cyclization of radical probes (e.g., 5-hexenyl iodide) to form cyclopentane derivatives .

-

EPR spectroscopy confirming alkoxide-induced radical intermediates .

Mechanistic Insight:

This SET mechanism is favored with alkyl iodides over bromides or chlorides due to weaker R–I bonds .

Deprotonation and Basicity

This compound acts as a strong base, with a proton affinity (ΔHdep) of 728–729 kJ/mol in tetrahydrofuran (THF) . Its aggregation state influences reactivity:

| Aggregation State (in THF) | Reactivity Implications |

|---|---|

| Monomeric | Higher nucleophilicity |

| Tetrameric | Reduced activity |

Applications:

-

Deprotonation of weakly acidic substrates (e.g., β-dicarbonyl compounds, phenols) .

-

Catalysis in aldol condensations and Claisen rearrangements .

Reactions with Electrophiles

This compound engages in nucleophilic substitutions and transmetalation:

Alkylation

Reacts with alkyl halides to form ethers:

Limitations: Steric hindrance from the isopropoxy group reduces efficiency with bulky electrophiles .

Transmetalation

Used to prepare other metal alkoxides (e.g., Mg, Al) via salt metathesis .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes, releasing:

Safety Note: Decomposition is accelerated by exposure to CO₂ or oxidizing agents .

Coordination Chemistry

In materials science, this compound integrates into metal-organic frameworks (MOFs):

Propiedades

IUPAC Name |

lithium;propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKUGBTJXWQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635471 | |

| Record name | Lithium propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-10-5 | |

| Record name | Lithium propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.